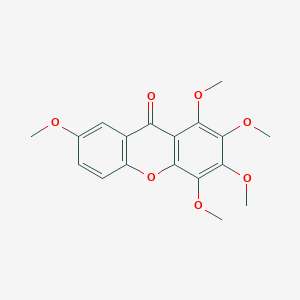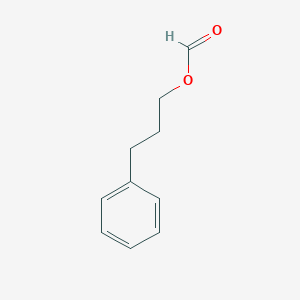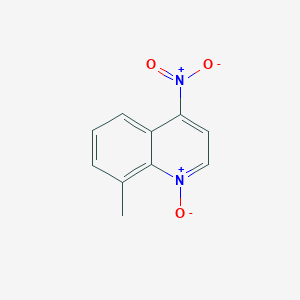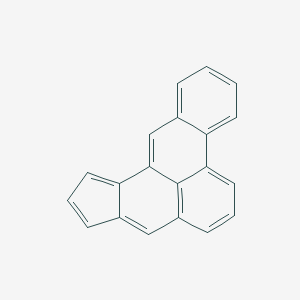
Benzo(de)cyclopent(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(de)cyclopent(a)anthracene (B(a)P) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to industrial and vehicular emissions, as well as incomplete combustion of organic matter. It is a potent carcinogen and mutagen, and exposure to B(a)P has been linked to various health problems, including lung cancer, skin cancer, and cardiovascular disease.
Mecanismo De Acción
B(a)P is metabolized in the body to form reactive intermediates, such as epoxides and diol epoxides, which can bind to DNA and form adducts. These adducts can cause mutations and lead to the development of cancer. B(a)P can also induce oxidative stress and inflammation, which can contribute to the development of cardiovascular disease.
Biochemical and Physiological Effects:
B(a)P exposure has been shown to cause DNA damage, oxidative stress, and inflammation. It has also been linked to the development of lung cancer, skin cancer, and cardiovascular disease. B(a)P exposure has been shown to affect gene expression and alter cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
B(a)P is a well-characterized compound that has been extensively studied in scientific research. It can be used as a model compound to investigate the mechanisms of carcinogenesis and mutagenesis. However, B(a)P is a potent carcinogen and mutagen, which can pose a risk to researchers working with the compound. Careful handling and disposal of B(a)P are necessary to minimize exposure and ensure safety.
Direcciones Futuras
Future research on B(a)P should focus on developing strategies to reduce exposure to the compound in the environment. This can include developing alternative energy sources and reducing emissions from industrial and vehicular sources. In addition, research should focus on developing biomarkers for B(a)P exposure and identifying susceptible populations. Further studies are needed to investigate the mechanisms of B(a)P-induced carcinogenesis and mutagenesis and to develop effective prevention and treatment strategies.
Métodos De Síntesis
B(a)P can be synthesized through the combustion of organic matter, such as coal, oil, and wood. It can also be synthesized through the incomplete combustion of tobacco and other plant materials. B(a)P can be extracted from environmental samples, such as soil and air, using various methods, including solid-phase extraction and liquid-liquid extraction.
Aplicaciones Científicas De Investigación
B(a)P has been extensively studied in scientific research due to its carcinogenic and mutagenic properties. It has been used as a model compound to investigate the mechanisms of carcinogenesis and mutagenesis. B(a)P has also been used to study the effects of environmental pollutants on human health. In addition, B(a)P has been used as a biomarker for exposure to environmental pollutants.
Propiedades
Número CAS |
198-46-9 |
|---|---|
Nombre del producto |
Benzo(de)cyclopent(a)anthracene |
Fórmula molecular |
C20H12 |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
pentacyclo[10.7.1.02,6.08,20.013,18]icosa-1(19),2,4,6,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C20H12/c1-2-8-16-14(5-1)12-19-17-9-3-6-13(17)11-15-7-4-10-18(16)20(15)19/h1-12H |
Clave InChI |
FZPMEKAWJMWZAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC4=CC5=C3C2=CC=C5 |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C4=CC=CC4=CC5=C3C2=CC=C5 |
Otros números CAS |
198-46-9 |
Sinónimos |
Benzo[de]cyclopent[a]anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



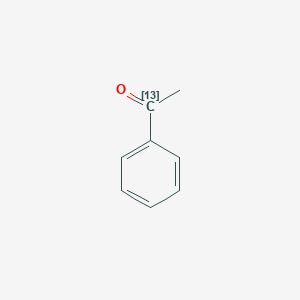
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)

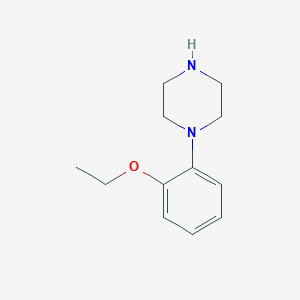
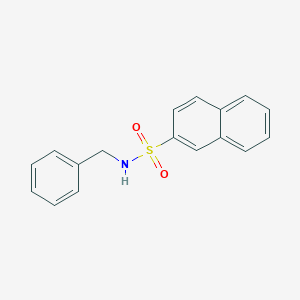
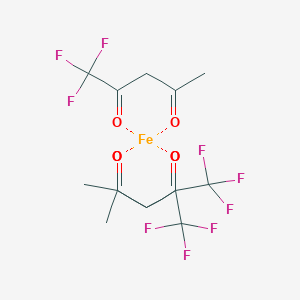
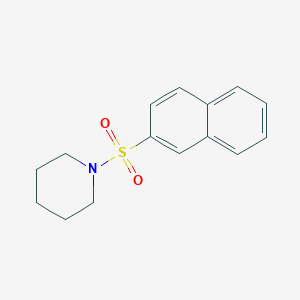

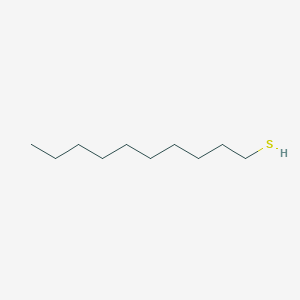
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)
